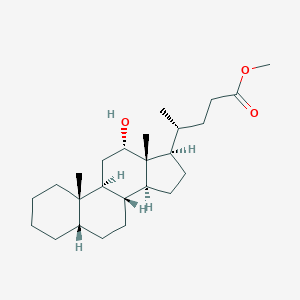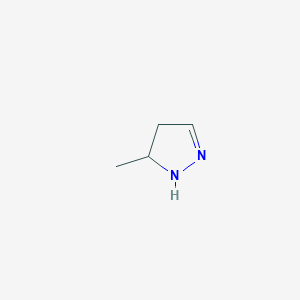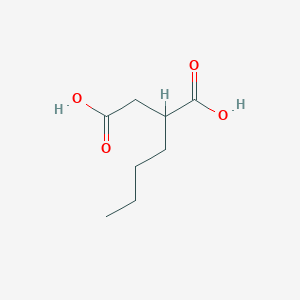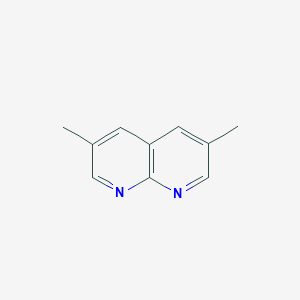
3,6-Dimethyl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound with the chemical formula C12H11N. It is a yellow crystalline powder with a melting point of 114-116°C. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 3,6-Dimethyl-1,8-naphthyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
The biochemical and physiological effects of 3,6-Dimethyl-1,8-naphthyridine are complex and varied. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining normal tissue homeostasis. It has also been shown to have anti-inflammatory effects, which may be beneficial for treating various inflammatory diseases. In addition, this compound has been shown to have antimicrobial and antifungal properties, which may make it useful for treating infections caused by these organisms.
実験室実験の利点と制限
One advantage of using 3,6-Dimethyl-1,8-naphthyridine in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has a wide range of potential applications in various fields of scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving 3,6-Dimethyl-1,8-naphthyridine. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which may have potential as anticancer agents. Another area of interest is the development of fluorescent probes for detecting metal ions in biological systems, which may have applications in the field of bioimaging. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of 3,6-Dimethyl-1,8-naphthyridine involves the reaction of 3,6-dimethylnicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine in the presence of a base, such as triethylamine, to yield 3,6-Dimethyl-1,8-naphthyridine. The yield of this reaction is typically around 70-80%.
科学的研究の応用
3,6-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. In addition, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
特性
CAS番号 |
1199-13-9 |
|---|---|
製品名 |
3,6-Dimethyl-1,8-naphthyridine |
分子式 |
C10H10N2 |
分子量 |
158.2 g/mol |
IUPAC名 |
3,6-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-3-9-4-8(2)6-12-10(9)11-5-7/h3-6H,1-2H3 |
InChIキー |
MHFULTGMHKWZEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C1)N=CC(=C2)C |
正規SMILES |
CC1=CC2=C(N=C1)N=CC(=C2)C |
同義語 |
3,6-Dimethyl-1,8-naphthyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




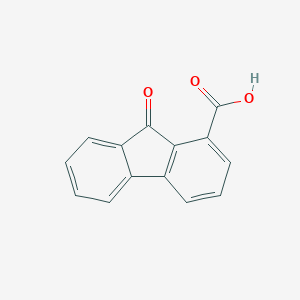
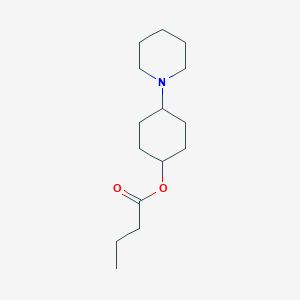

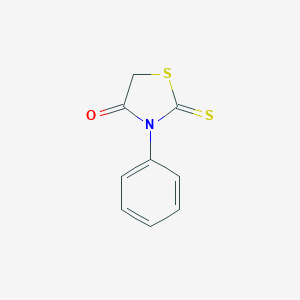
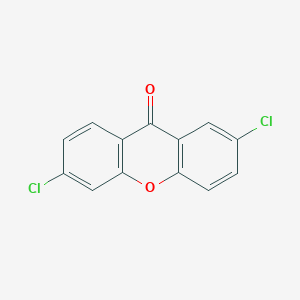
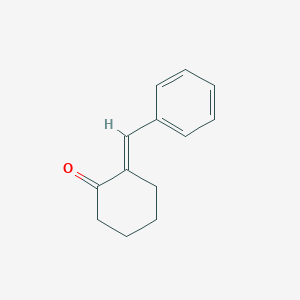
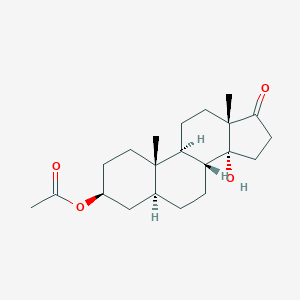
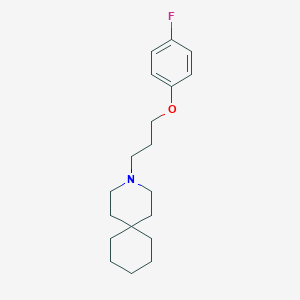
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)
